molecular formula C11H11NO4 B12510017 4-[4-(Hydroxymethyl)anilino]-4-oxobut-2-enoic acid

4-[4-(Hydroxymethyl)anilino]-4-oxobut-2-enoic acid

Cat. No.: B12510017
M. Wt: 221.21 g/mol
InChI Key: WZHNKWMVTJPCFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(Hydroxymethyl)anilino]-4-oxobut-2-enoic acid is an organic compound with the molecular formula C10H11NO4 This compound features a hydroxymethyl group attached to an aniline moiety, which is further connected to a butenoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Hydroxymethyl)anilino]-4-oxobut-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with aniline in the presence of a suitable catalyst to form 4-(4-hydroxyphenyl)aniline. This intermediate is then subjected to a condensation reaction with maleic anhydride to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Hydroxymethyl)anilino]-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-(Hydroxymethyl)anilino]-4-oxobut-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(Hydroxymethyl)anilino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its hydroxymethyl and aniline moieties play crucial roles in binding to target proteins and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Hydroxymethyl)anilino]-4-oxobut-2-enoic acid is unique due to its specific structural features, such as the hydroxymethyl group attached to the aniline moiety and the butenoic acid structure.

Properties

IUPAC Name

4-[4-(hydroxymethyl)anilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-7-8-1-3-9(4-2-8)12-10(14)5-6-11(15)16/h1-6,13H,7H2,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHNKWMVTJPCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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